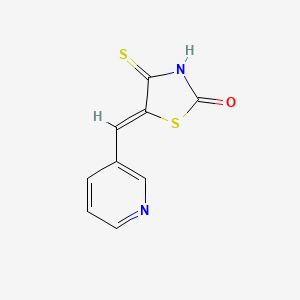
(Z)-5-(pyridin-3-ylmethylene)-4-thioxothiazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(Z)-5-(pyridin-3-ylmethylene)-4-thioxothiazolidin-2-one” is an organic compound containing a pyridine ring and a thiazolidinone group. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has the chemical formula C5H5N. Thiazolidinone is a heterocyclic compound that contains sulfur, nitrogen and oxygen atoms along with carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The thiazolidinone group would add another ring to the structure, this one containing three carbon atoms, one nitrogen atom, and one sulfur atom .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some possible reactions based on the functional groups present. The pyridine ring, for example, can undergo electrophilic substitution reactions similar to those seen in benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the functional groups present. For example, the presence of a pyridine ring could make the compound relatively stable and resistant to reduction. The compound is likely to be solid at room temperature .Applications De Recherche Scientifique
Antimicrobial and Antitumor Studies
(Z)-5-(pyridin-3-ylmethylene)-4-thioxothiazolidin-2-one has been investigated for its potential antimicrobial and antitumor properties. Studies have shown that metal complexes derived from this compound exhibit enhanced biological activity compared to the free ligand, displaying specificity against certain bacteria and cancer cell lines (Zou et al., 2020).
Synthesis and Chemical Reactions
The compound has been a focus in studies involving its synthesis and reactions with other chemical entities. For instance, it reacts with nitrile oxides to produce a range of compounds, as demonstrated in a study exploring the synthesis of various derivatives (Kandeel & Youssef, 2001).
Cytotoxic Activities
Researchers have synthesized derivatives of this compound, revealing considerable cytotoxic activities against specific leukemia and lung carcinoma cell lines (Feitoza et al., 2012).
Inhibitors of Protein Kinases
In the context of neurological and oncological disorders, libraries of derivatives have been tested for activity against protein kinases. Certain derivatives have been identified as potent inhibitors, suggesting potential therapeutic applications (Bourahla et al., 2021).
Electrochemical Properties
The electrochemical properties of derivatives have been studied, indicating their potential as ligands for heavy metal ions in various applications. This research has implications for the development of molecular sensors (Vasile et al., 2021).
Structural and Conformational Studies
Conformational and structural aspects of derivatives have been explored. These studies include X-ray analysis and computational approaches to understand the molecular structure and behavior, essential for designing effective compounds (Khelloul et al., 2016).
Corrosion Inhibition
Research has also focused on the potential use of derivatives as corrosion inhibitors for metals, which is significant for industrial applications (Chaitra et al., 2016).
Mécanisme D'action
The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more specific information, it’s difficult to predict the exact mechanism of action .
Orientations Futures
The future directions for research into this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research could involve further testing of its biological activity, potential side effects, and effectiveness compared to existing treatments .
Propriétés
IUPAC Name |
(5Z)-5-(pyridin-3-ylmethylidene)-4-sulfanylidene-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS2/c12-9-11-8(13)7(14-9)4-6-2-1-3-10-5-6/h1-5H,(H,11,12,13)/b7-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLZPTSNMQTDAN-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=S)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=S)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(pyridin-3-ylmethylene)-4-thioxothiazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Lithium 3-(tetrahydro-2H-pyran-4-yl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2782843.png)
![1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene](/img/structure/B2782844.png)
![2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2782846.png)
![2-(1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetic acid](/img/structure/B2782848.png)
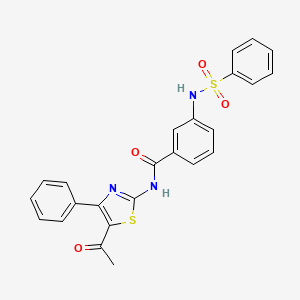
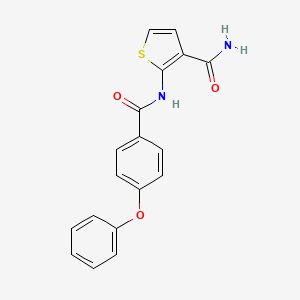
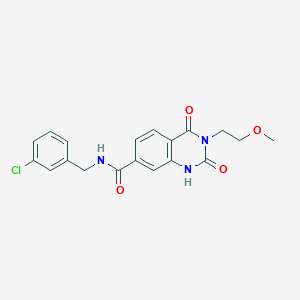



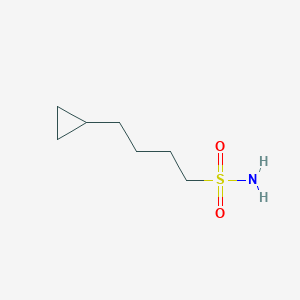
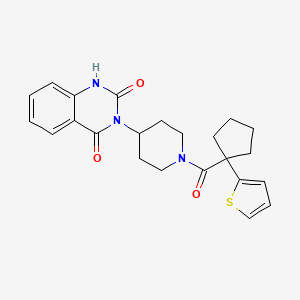
![N-[4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2782865.png)
![2-(8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2782866.png)